2-(4-Fluorophenyl)ethene-1-sulfonamide
Overview
Description
2-(4-Fluorophenyl)ethene-1-sulfonamide is an organic compound with the molecular formula C8H8FNO2S and a molecular weight of 201.22 g/mol It is characterized by the presence of a fluorophenyl group attached to an ethene sulfonamide moiety
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)ethene-1-sulfonamide typically involves the reaction of 4-fluorobenzaldehyde with sulfonamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction . The reaction conditions often require controlled temperatures and may involve solvents like ethanol or methanol to dissolve the reactants and promote the reaction.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
2-(4-Fluorophenyl)ethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced sulfonamide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents for these reactions include halides and nucleophiles like amines or thiols.
Scientific Research Applications
2-(4-Fluorophenyl)ethene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a scaffold for designing new drugs. Its derivatives are explored for their pharmacological properties and potential as lead compounds in drug development.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable in the synthesis of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)ethene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors by binding to their active sites. The fluorophenyl group enhances its binding affinity and specificity, while the sulfonamide moiety contributes to its overall stability and solubility. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
2-(4-Fluorophenyl)ethene-1-sulfonamide can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)ethene-1-sulfonamide: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and biological activity.
2-(4-Bromophenyl)ethene-1-sulfonamide: The presence of a bromine atom introduces different steric and electronic effects, influencing its chemical behavior.
2-(4-Methylphenyl)ethene-1-sulfonamide: The methyl group alters the compound’s hydrophobicity and can impact its interactions with biological targets.
Properties
IUPAC Name |
(E)-2-(4-fluorophenyl)ethenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H,(H2,10,11,12)/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTWJCHMMFWKPV-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/S(=O)(=O)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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